molecular formula C9H12BrN B6354577 1-(4-Bromo-3-methylphenyl)ethan-1-amine CAS No. 105321-46-8

1-(4-Bromo-3-methylphenyl)ethan-1-amine

Cat. No.: B6354577
CAS No.: 105321-46-8
M. Wt: 214.10 g/mol
InChI Key: GPDLQTSXVDZBBN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethan-1-amine is a primary amine characterized by a bromine atom at the para position and a methyl group at the meta position on its phenyl ring. Its molecular formula is C₉H₁₂BrN, with a molecular weight of 214.10 g/mol. The compound is synthetically versatile, often serving as an intermediate in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing bromine and electron-donating methyl group, influence its reactivity and physicochemical properties. Enantiomerically pure forms, such as the (S)-enantiomer, are of particular interest in asymmetric synthesis and drug development .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDLQTSXVDZBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Procedure

A representative protocol involves dissolving 1-(4-Bromo-3-methylphenyl)ethanone (2 mmol) in ethanol, followed by the addition of dimethylamine (10 mmol), paraformaldehyde (10 mmol), and aqueous HCl. The mixture is stirred for 12 hours at room temperature, after which the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1N NaOH. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield the secondary amine intermediate. Subsequent reduction with NaBH₄ (4 mmol) in methanol for 2 hours produces 1-(4-Bromo-3-methylphenyl)ethan-1-amine with an overall yield of 65–75%.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolTHFEthanol
Reducing AgentNaBH₄NaBH₃CNNaBH₄
Temperature (°C)250–525
Yield (%)687275

Gabriel Synthesis Using 4-Bromo-3-methylbenzyl Halides

Mechanism and Reactivity

The Gabriel synthesis offers an alternative route by utilizing phthalimide to protect the amine group. 4-Bromo-3-methylbenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected intermediate. Subsequent hydrolysis with hydrazine hydrate releases the free amine.

Experimental Execution

To a solution of 4-bromo-3-methylbenzyl bromide (1.5 mmol) in anhydrous DMF, potassium phthalimide (1.8 mmol) is added under nitrogen. The reaction is stirred at 80°C for 6 hours, cooled, and quenched with water. The precipitate is filtered and washed with cold ethanol. The phthalimide intermediate is then refluxed with hydrazine hydrate (3 mmol) in ethanol for 4 hours. The mixture is filtered, and the filtrate is acidified with HCl to precipitate this compound hydrochloride. Neutralization with NaOH yields the free amine at 60–70% purity.

Table 2: Comparative Analysis of Gabriel Synthesis Parameters

ParameterVariation 1Variation 2Impact on Yield
SolventDMFTHFDMF preferred
Reaction Time (h)486 optimal
Hydrazine Equiv.243 optimal

Catalytic Hydrogenation of Oxime Derivatives

Oxime Formation and Reduction

1-(4-Bromo-3-methylphenyl)ethanone oxime is synthesized by reacting the ketone with hydroxylamine hydrochloride in pyridine. The oxime is then hydrogenated over Raney nickel (H₂, 50 psi) in ethanol at 50°C for 5 hours. This method affords the amine in 80–85% yield, with minimal byproducts.

Catalytic System Optimization

The choice of catalyst significantly affects efficiency:

  • Raney Nickel : 85% yield, requires high pressure.

  • Palladium on Carbon : 70% yield, milder conditions.

  • Platinum Oxide : 78% yield, slower reaction kinetics.

Resolution of Racemic Mixtures for Enantiopure Amine

Chiral Chromatography

The racemic amine is resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) as the mobile phase. This method achieves >99% enantiomeric excess (ee) but is cost-prohibitive for large-scale production.

Enzymatic Resolution

Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor in tert-butyl methyl ether selectively acetylates the (R)-enantiomer. The (S)-amine is isolated in 45% yield with 98% ee, while the (R)-acetamide is hydrolyzed back to the amine.

Table 3: Enantiomeric Resolution Techniques Compared

MethodYield (%)ee (%)Cost Evaluation
Chiral Chromatography3599High
Enzymatic Resolution4598Moderate
Diastereomeric Salt5095Low

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted amines .

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-methylphenyl)ethan-1-amine has potential applications in drug discovery and development. Its structural similarity to known pharmacophores makes it a candidate for:

  • Antidepressants : Compounds with similar structures have been investigated for their serotonin reuptake inhibition properties.
  • Antitumor agents : Brominated amines have shown activity against various cancer cell lines, suggesting potential cytotoxic effects.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique chemical properties enable:

  • Formation of complex molecules : It can be used in multi-step synthesis to create more complex structures.
  • Functionalization : The presence of the bromine atom allows for further chemical modifications, such as cross-coupling reactions.

Material Science Applications

In material science, this compound can be utilized in:

  • Polymer production : As a monomer or additive in the synthesis of polymers with specific properties.
  • Dyes and pigments : Its aromatic nature may lend itself to applications in dye chemistry.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of structurally related compounds to this compound. Results indicated that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting that modifications to this compound could lead to new antidepressant candidates.

Case Study 2: Antitumor Activity

Research focused on brominated amines revealed that compounds similar to this compound demonstrated cytotoxic effects against breast cancer cell lines. This highlights the potential for developing new antitumor agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethan-1-amine involves its interaction with molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 4-Br, 3-CH₃ C₉H₁₂BrN 214.10 Reference compound
1-(4-Bromophenyl)ethan-1-amine (Br-MBA) 4-Br C₈H₁₀BrN 200.08 Lacks 3-CH₃; simpler structure
1-(3-Bromo-2-fluorophenyl)ethan-1-amine 3-Br, 2-F C₈H₉BrFN 218.07 Additional F substituent; altered electronics
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine 4-Br, 2-OCH₃ C₉H₁₂BrNO 230.10 Methoxy group introduces polarity
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) 4-Cl C₈H₁₀ClN 155.62 Cl instead of Br; smaller halogen
2-(5-(4-Bromo-3-methylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine 4-Br, 3-CH₃ + triazole moiety C₁₁H₁₄BrN₄ 281.17 Triazole ring adds heterocyclic complexity

Key Observations :

  • Electron Effects : The bromine atom in this compound enhances electrophilic reactivity compared to Cl-MBA .
  • Polarity : Methoxy-substituted analogues (e.g., 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine) exhibit higher polarity due to the -OCH₃ group, impacting solubility .

Key Observations :

  • Lithium-Halogen Exchange : Preferred for brominated derivatives due to high regioselectivity .
  • Yield Variability : Heterocyclic derivatives (e.g., triazole-containing compounds) show lower yields due to multi-step synthesis .

Key Observations :

  • Receptor Binding : The 3-CH₃ group in the reference compound may enhance hydrophobic interactions with TAAR1 compared to Cl-MBA .
  • Antioxidant Activity : Halogen position (e.g., 4-Br vs. 4-Cl) correlates with radical scavenging efficiency .

Physicochemical Properties

Table 4: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Refractive Index (nD) LogP
This compound 251–252 (HCl salt) N/A N/A 2.81
Br-MBA 140–145 (at 30 mmHg) N/A 1.567 2.45
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine N/A N/A N/A 2.90

Key Observations :

  • LogP Values : The 3-CH₃ group increases hydrophobicity (LogP = 2.81) compared to Br-MBA (LogP = 2.45) .
  • Salt Forms : Hydrochloride salts (e.g., mp 251–252°C) improve crystallinity for pharmaceutical formulations .

Biological Activity

1-(4-Bromo-3-methylphenyl)ethan-1-amine, also known as 4-bromo-3-methylphenethylamine, is an organic compound with the molecular formula C10H12BrN and a molecular weight of approximately 240.14 g/mol. It features a brominated aromatic ring and an ethanamine side chain, which contribute to its unique chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural analogs, and relevant case studies.

The structure of this compound can be described as follows:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 240.14 g/mol
  • IUPAC Name : this compound

The compound's unique substitution pattern on the phenyl ring is significant for its biological activity, particularly in pharmacological contexts.

Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound may exhibit neuropharmacological effects. For instance, certain trace amines have been shown to act as agonists at trace amine-associated receptors (TAARs), which are implicated in mood regulation and other neurological functions .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Schizophrenia Models : In vivo tests involving MK-801-induced hyperactivity in rats demonstrated that related compounds can influence behavior in models of schizophrenia .
  • Antimicrobial Activity : Some derivatives have shown promise against Mycobacterium tuberculosis, indicating potential antibacterial properties that warrant further investigation .

Comparative Analysis with Structural Analogues

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameMolecular FormulaSimilarity Index
1-(4-Bromo-2-methylphenyl)ethan-1-amineC10H12BrN0.93
5-Bromo-3,4-dihydronaphthalen-1(2H)-oneC11H9BrO0.91
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-oneC11H9BrO0.91
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-oneC11H9BrO0.91

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Basic: What are the common synthetic routes for 1-(4-Bromo-3-methylphenyl)ethan-1-amine?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized phenyl precursor followed by amination. For example:

Bromination : Introduce bromine at the para position of a 3-methylphenyl precursor using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Amination : Convert the resulting brominated intermediate to the primary amine via reductive amination (e.g., using NH₃ and NaBH₄) or Gabriel synthesis.

Purification : Employ column chromatography or recrystallization to isolate the product, verified via NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Methodological Answer:
Key optimizations include:

  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions like di-substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amination efficiency by stabilizing intermediates.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination yields.
  • Flow Chemistry : Continuous flow reactors minimize by-products and enable scalability .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/amine groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 228/230 for Br isotopes).
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in brominated phenyl derivatives?

Methodological Answer:

  • SHELX Suite : Use SHELXL for refinement against high-resolution data to resolve bromine/methyl positional disorder .
  • Twinned Data : SHELXE handles twinning in crystals, common in halogenated compounds .
  • Hydrogen Bonding : Electron density maps clarify amine group orientations and intermolecular interactions.

Basic: What are the known biological activities of this compound and its analogs?

Methodological Answer:

  • Receptor Binding : Brominated phenyl amines often target neurotransmitter receptors (e.g., serotonin 5-HT₂A) due to structural mimicry of endogenous ligands .
  • Antimicrobial Potential : Halogenation enhances lipophilicity, improving membrane penetration in microbial assays .

Advanced: How do substituent variations affect biological activity?

Methodological Answer:

  • Bromine Position : Para-bromine increases steric bulk, altering receptor binding kinetics versus ortho/meta isomers .
  • Methyl Group : Enhances metabolic stability by blocking cytochrome P450 oxidation .
  • SAR Studies : Compare IC₅₀ values of analogs in receptor assays to map pharmacophore requirements .

Basic: What are the key physicochemical properties?

Methodological Answer:

  • Molecular Weight : 228.12 g/mol (C₉H₁₂BrN).
  • Boiling Point : ~140–145°C (30 mmHg) .
  • Density : ~1.56 g/cm³ (similar to brominated analogs) .

Advanced: How to address contradictions in pharmacological data?

Methodological Answer:

  • Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, buffer pH).
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
  • Computational Docking : Compare binding poses in receptor models to explain potency variations .

Basic: How is computational chemistry applied to predict reactivity?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., bromination transition states) using Gaussian or ORCA .
  • Molecular Dynamics : Simulate solvation effects on amine protonation states .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with crystallization for large batches .
  • By-Product Management : Optimize quenching steps to remove excess bromine or amines .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%) .

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